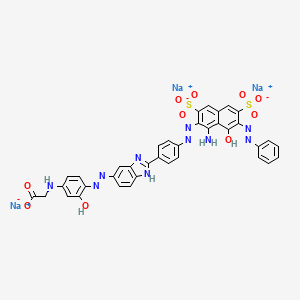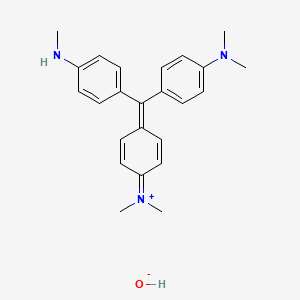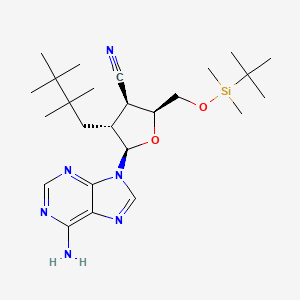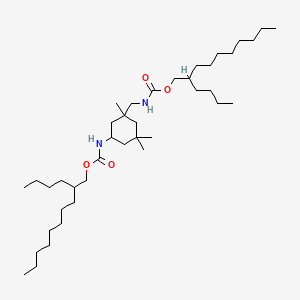
Carbamic acid, (3-((((isotetradecyloxyl)carbonyl)amino)methyl)-3,5,5-trimethylcyclohexyl)-isotetradecyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, (3-((((isotetradecyloxyl)carbonyl)amino)methyl)-3,5,5-trimethylcyclohexyl)-isotetradecyl ester is a complex organic compound. It belongs to the class of carbamic acid derivatives, which are known for their diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes isotetradecyloxyl and trimethylcyclohexyl groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (3-((((isotetradecyloxyl)carbonyl)amino)methyl)-3,5,5-trimethylcyclohexyl)-isotetradecyl ester typically involves the reaction of isotetradecyloxyl carbonyl chloride with 3,5,5-trimethylcyclohexylamine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of catalysts and advanced purification techniques such as distillation and chromatography are common to achieve high purity levels.
化学反応の分析
Types of Reactions
Carbamic acid, (3-((((isotetradecyloxyl)carbonyl)amino)methyl)-3,5,5-trimethylcyclohexyl)-isotetradecyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbamates and carbonyl compounds.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the isotetradecyloxyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include carbamates, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Carbamic acid, (3-((((isotetradecyloxyl)carbonyl)amino)methyl)-3,5,5-trimethylcyclohexyl)-isotetradecyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers, coatings, and as a stabilizer in various formulations.
作用機序
The mechanism of action of carbamic acid, (3-((((isotetradecyloxyl)carbonyl)amino)methyl)-3,5,5-trimethylcyclohexyl)-isotetradecyl ester involves its interaction with specific molecular targets. The compound can inhibit enzymes by forming stable carbamate complexes, thereby blocking the active sites. This inhibition can affect various biochemical pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
- Carbamic acid, (3-methylphenyl)-, 3-[(methoxycarbonyl)amino]phenyl ester
- Carbamic acid, (3-methylphenyl)-, 3-[(methoxycarbonyl)amino]phenyl ester
Uniqueness
Compared to similar compounds, carbamic acid, (3-((((isotetradecyloxyl)carbonyl)amino)methyl)-3,5,5-trimethylcyclohexyl)-isotetradecyl ester is unique due to its specific isotetradecyloxyl and trimethylcyclohexyl groups. These structural features confer distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
特性
CAS番号 |
187951-30-0 |
|---|---|
分子式 |
C40H78N2O4 |
分子量 |
651.1 g/mol |
IUPAC名 |
2-butyldecyl N-[3-[(2-butyldecoxycarbonylamino)methyl]-3,5,5-trimethylcyclohexyl]carbamate |
InChI |
InChI=1S/C40H78N2O4/c1-8-12-16-18-20-22-26-34(24-14-10-3)30-45-37(43)41-33-40(7)29-36(28-39(5,6)32-40)42-38(44)46-31-35(25-15-11-4)27-23-21-19-17-13-9-2/h34-36H,8-33H2,1-7H3,(H,41,43)(H,42,44) |
InChIキー |
LYJHSFYLDITYPA-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC(CCCC)COC(=O)NCC1(CC(CC(C1)(C)C)NC(=O)OCC(CCCC)CCCCCCCC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




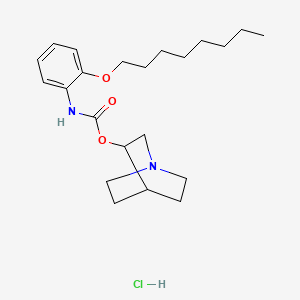
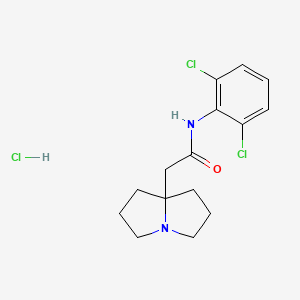
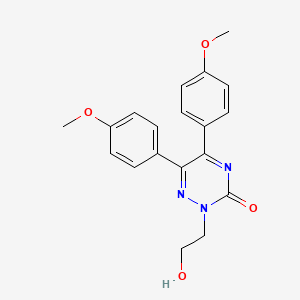


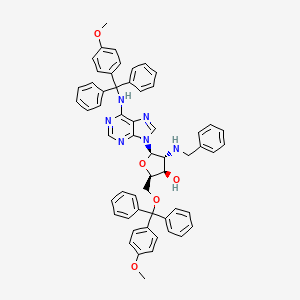

![[(3S,3aR,6S,6aS)-3-(2-phenoxyethylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12782422.png)
